molecular formula C11H14F8N2O4 B1407693 1-(Azetidin-3-yl)-3,3-difluoropyrrolidine di-trifluoroacetate CAS No. 1706462-59-0

1-(Azetidin-3-yl)-3,3-difluoropyrrolidine di-trifluoroacetate

Cat. No. B1407693
M. Wt: 390.23 g/mol
InChI Key: CRVDURPLDOSVHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Azetidin-3-yl)-3,3-difluoropyrrolidine di-trifluoroacetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as AZD-8835, and its molecular formula is C12H14F5NO3.

Scientific Research Applications

Synthesis Applications

  • Synthesis of Novel Ligands for Nicotinic Receptors

    The compound has been used in the synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, potentially a novel ligand for nicotinic receptors. This synthesis involved coupling reactions and deprotection using trifluoroacetic acid (TFA) (Karimi & Långström, 2002).

  • Formation of N-Aryl β-Amino Alcohol Derivatives

    It has been utilized in trifluoroacetic acid-promoted multicomponent coupling of aziridines, arynes, and water. This reaction produces N-aryl β-amino alcohol derivatives, valuable in medicinal chemistry (Roy, Baviskar, & Biju, 2015).

  • Development of Antimicrobial Agents

    In the field of antimicrobial research, azetidines and their derivatives have been synthesized for potential use as antibacterial and antituberculosis agents. The synthesis of these compounds involved reactions with chloroacetyl chloride, indicating the potential application of related structures in drug development (Chandrashekaraiah et al., 2014).

  • Construction of Highly Substituted Azetidines

    Bicyclic azetidin-3-ones, structurally related to azetidines, have been used as scaffolds for the synthesis of highly substituted azetidines, demonstrating the compound's relevance in creating complex molecular structures (Martínez & Fleet, 2014).

Drug Development Applications

  • Selective Estrogen Receptor Degraders and Antagonists: Azetidine derivatives have been explored in the optimization of selective estrogen receptor degraders (SERD) and antagonists for the treatment of ER+ breast cancer. This research underlines the compound's potential in developing new cancer treatments (Scott et al., 2020).

Chemical Synthesis and Analysis

  • Advanced Building Blocks for Drug Discovery

    Azetidines, including related structures, have been studied as advanced building blocks in drug discovery. This research includes the design and synthesis of isosteres of common pharmacophores, showcasing the compound's utility in innovative drug design (Feskov et al., 2019).

  • Synthesis of Aryloxetanes and Arylazetidines

    The compound has been involved in the synthesis of aryloxetanes and arylazetidines, highlighting its role in creating key structures in medicinal chemistry (Duncton et al., 2009).

properties

IUPAC Name

1-(azetidin-3-yl)-3,3-difluoropyrrolidine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2N2.2C2HF3O2/c8-7(9)1-2-11(5-7)6-3-10-4-6;2*3-2(4,5)1(6)7/h6,10H,1-5H2;2*(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVDURPLDOSVHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azetidin-3-yl)-3,3-difluoropyrrolidine di-trifluoroacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Azetidin-3-yl)-3,3-difluoropyrrolidine di-trifluoroacetate
Reactant of Route 2
1-(Azetidin-3-yl)-3,3-difluoropyrrolidine di-trifluoroacetate
Reactant of Route 3
1-(Azetidin-3-yl)-3,3-difluoropyrrolidine di-trifluoroacetate
Reactant of Route 4
1-(Azetidin-3-yl)-3,3-difluoropyrrolidine di-trifluoroacetate
Reactant of Route 5
1-(Azetidin-3-yl)-3,3-difluoropyrrolidine di-trifluoroacetate
Reactant of Route 6
Reactant of Route 6
1-(Azetidin-3-yl)-3,3-difluoropyrrolidine di-trifluoroacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.